molecular formula C3H4BrN3 B1337305 5-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 16681-82-6

5-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No. B1337305
CAS RN: 16681-82-6
M. Wt: 161.99 g/mol
InChI Key: ZTGUHAUTOFRQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 16681-82-6 . It has a molecular weight of 161.99 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a related compound, has been reported . It was synthesized by various routes and reacted with different reagents under various conditions to give isolable products .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methyl-1H-1,2,3-triazole is represented by the linear formula C3H4BrN3 . The InChI code for this compound is 1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3 .


Chemical Reactions Analysis

The compound 4,5-Dibromo-1H-1,2,3-triazole, which is structurally similar to 5-Bromo-1-methyl-1H-1,2,3-triazole, has been reported to undergo bromine → lithium exchange reactions . It reacted with various reagents to give isolable products .


Physical And Chemical Properties Analysis

5-Bromo-1-methyl-1H-1,2,3-triazole is a solid substance . It has a molecular weight of 161.99 .

Scientific Research Applications

Application 1: Flow Synthesis of 1,2,3-triazoles

  • Summary of the Application : 1,2,3-triazoles are synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
  • Methods of Application : The synthesis involves a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
  • Results or Outcomes : The developed methodology was used to synthesize an antiepileptic agent, which was obtained in 96% isolated yield .

Application 2: Potential Carbonic Anhydrase-II Inhibitors

  • Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity .
  • Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
  • Results or Outcomes : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .

Application 3: Antimicrobial Activities

  • Summary of the Application : 1,2,3-triazole hybrids with amine-ester functionality have been designed and synthesized . These compounds have been evaluated for their antimicrobial activities .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
  • Results or Outcomes : The synthesized 1,2,3-triazole hybrids showed antimicrobial activities .

Application 4: Synthesis of 5-organostibano-1H-1,2,3-triazoles

  • Summary of the Application : 5-organostibano-1H-1,2,3-triazoles are synthesized by Cu-catalyzed azide-alkyne cycloaddition . These compounds have been applied in the acyl-induced deantimonation for the preparation of fully substituted 5-acyl-1,2,3-triazoles .
  • Methods of Application : The synthesis involves a Cu-catalyzed azide-alkyne cycloaddition .
  • Results or Outcomes : A variety of N-alkyl-5-seleno-1,2,3-triazole compounds have been synthesized to show effective anticancer activity in vitro .

Application 5: Synthesis of 5-organostibano-1H-1,2,3-triazoles

  • Summary of the Application : 5-organostibano-1H-1,2,3-triazoles are synthesized by Cu-catalyzed azide-alkyne cycloaddition . These compounds have been applied in the acyl-induced deantimonation for the preparation of fully substituted 5-acyl-1,2,3-triazoles .
  • Methods of Application : The synthesis involves a Cu-catalyzed azide-alkyne cycloaddition .
  • Results or Outcomes : A variety of N-alkyl-5-seleno-1,2,3-triazole compounds have been synthesized to show effective anticancer activity in vitro .

Application 6: Antimicrobial Activities

  • Summary of the Application : 1,2,3-triazole hybrids with amine-ester functionality have been designed and synthesized . These compounds have been evaluated for their antimicrobial activities .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
  • Results or Outcomes : The synthesized 1,2,3-triazole hybrids showed antimicrobial activities .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .

Future Directions

While specific future directions for 5-Bromo-1-methyl-1H-1,2,3-triazole are not mentioned in the search results, it’s worth noting that the 1,2,3-triazole moiety is widely seen in experimental drug candidates and approved drugs . This suggests that compounds containing this moiety, such as 5-Bromo-1-methyl-1H-1,2,3-triazole, may have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

5-bromo-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGUHAUTOFRQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296078
Record name 5-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-1,2,3-triazole

CAS RN

16681-82-6
Record name 5-Bromo-1-methyl-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-1,2,3-triazole
Reactant of Route 3
5-Bromo-1-methyl-1H-1,2,3-triazole
Reactant of Route 4
5-Bromo-1-methyl-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-methyl-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-methyl-1H-1,2,3-triazole

Citations

For This Compound
1
Citations
K Schofield, MR Grimmett, BRT Keene - 1976 - books.google.com
Azoles are five-membered cyclic compounds containing one or more heteroatoms in the ring, at least one of which must be nitrogen. The rings contain the maximum number of non-…
Number of citations: 190 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.